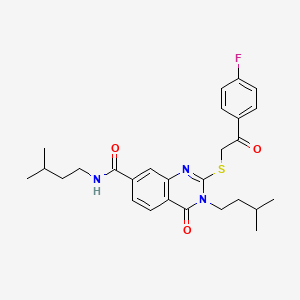

N-(4-(叔丁基)苯基)-2-((4-甲基喹啉-2-基)硫)乙酰胺

货号 B2795626

CAS 编号:

568567-12-4

分子量: 364.51

InChI 键: DWQVWRNFAFXREG-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

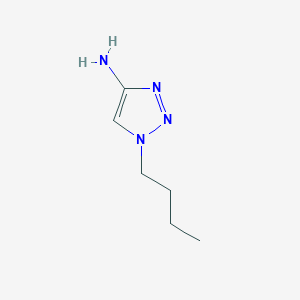

The synthesis of quinoline derivatives, which are part of the structure of the compound, has been extensively studied. For instance, heteroaromatic tosylates and phosphates can be used as electrophiles in iron-catalyzed cross-coupling reactions with alkyl Grignard reagents . These reactions are performed at low temperature, allowing good functional group tolerance with full conversion within minutes . Another method involves a one-step transformation of heterocyclic N-oxides to 2-alkyl-, aryl-, and alkenyl-substituted N-heterocycles, which hinges on the combination of copper catalysis and activation by lithium fluoride or magnesium chloride .Molecular Structure Analysis

The molecular structure of N-(4-(tert-butyl)phenyl)-2-((4-methylquinolin-2-yl)thio)acetamide is defined by its molecular formula, C22H24N2OS. It contains a quinoline moiety, which is a type of nitrogen-containing heterocycle, attached to a thioacetamide group via a sulfur atom.Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions. For example, they can be deoxygenated using Hantzsch esters as the stoichiometric reductants in a visible light-mediated metallaphotoredox catalysis . This reaction tolerates a wide range of functional groups, such as carbamates, esters, ketones, nitrile groups, nitro groups, and halogens .科学研究应用

合成与生物学评估

- Evren et al. (2019) 的一项研究讨论了噻唑衍生物的合成和抗癌活性评估,重点介绍了使特定的乙酰胺与巯基衍生物反应以产生具有潜在抗癌特性的化合物的过程。本研究对化合物的化学合成和结构解析的方法提供了一种可用于合成和分析 N-(4-(叔丁基)苯基)-2-((4-甲基喹啉-2-基)硫代)乙酰胺衍生物的方法 (Evren 等人,2019)。

抗菌和溶血活性

- Gul 等人 (2017) 对 1,3,4-恶二唑化合物(包括乙酰胺衍生物)的合成、抗菌评估和溶血活性进行了研究,证明了它们对选定微生物物种的活性。本研究的方法和发现可为评估 N-(4-(叔丁基)苯基)-2-((4-甲基喹啉-2-基)硫代)乙酰胺衍生物的抗菌潜力提供一个框架 (Gul 等人,2017)。

抗炎和镇痛活性

- Alagarsamy 等人 (2015) 合成了新型喹唑啉基乙酰胺,并对其镇痛、抗炎和溃疡指数活性进行了测试。本研究深入了解了相关化合物在炎症和疼痛管理中的潜在治疗应用 (Alagarsamy 等人,2015)。

抗菌活性

- Le 等人 (2018) 探讨了新型 4-(2-杂亚烷基肼基)-7-氯喹啉衍生物的抗菌活性。此类研究强调了构效关系在设计具有增强抗菌特性的化合物中的重要性,这与 N-(4-(叔丁基)苯基)-2-((4-甲基喹啉-2-基)硫代)乙酰胺衍生物作为抗菌剂的开发相关 (Le 等人,2018)。

属性

IUPAC Name |

N-(4-tert-butylphenyl)-2-(4-methylquinolin-2-yl)sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2OS/c1-15-13-21(24-19-8-6-5-7-18(15)19)26-14-20(25)23-17-11-9-16(10-12-17)22(2,3)4/h5-13H,14H2,1-4H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWQVWRNFAFXREG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=CC=CC=C12)SCC(=O)NC3=CC=C(C=C3)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(tert-butyl)phenyl)-2-((4-methylquinolin-2-yl)thio)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

![3-((1-(Benzo[d]thiazole-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2795543.png)

![[(4-Methoxy-2,3,5-trimethylphenyl)sulfonyl]piperidine](/img/structure/B2795545.png)

![(2Z)-2-[(6,8-dichloro-4-oxo-4H-chromen-3-yl)methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B2795547.png)

![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(isoquinoline-1-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2795550.png)

![N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)cyclopentanecarboxamide](/img/structure/B2795551.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2795557.png)

![N-(5-chloro-2-methylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2795560.png)

![(E)-[(4-chlorophenyl)methylidene]amino 4-tert-butylbenzoate](/img/structure/B2795562.png)